![molecular formula C7H8O B14056619 8-Oxabicyclo[5.1.0]octa-2,4-diene CAS No. 33250-14-5](/img/structure/B14056619.png)
8-Oxabicyclo[5.1.0]octa-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Oxabicyclo[510]octa-2,4-diene is a bicyclic organic compound with the molecular formula C7H8O It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octa-2,4-diene can be achieved through several methods. One common approach involves the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound in high yield and purity.
化学反应分析
Types of Reactions
8-Oxabicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: Substitution reactions, particularly involving the oxygen atom, can yield a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
8-Oxabicyclo[5.1.0]octa-2,4-diene has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 8-Oxabicyclo[5.1.0]octa-2,4-diene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound’s oxygen atom plays a crucial role in forming new bonds and structures.
相似化合物的比较
Similar Compounds
- 4-Oxabicyclo[5.1.0]octa-2,5-diene
- 8-Azabicyclo[5.1.0]octa-2,4-diene
- 8-Phosphabicyclo[5.1.0]octa-2,4-diene
Uniqueness
8-Oxabicyclo[5.1.0]octa-2,4-diene is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
属性
CAS 编号 |
33250-14-5 |
|---|---|
分子式 |
C7H8O |
分子量 |
108.14 g/mol |
IUPAC 名称 |
8-oxabicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C7H8O/c1-2-4-6-7(8-6)5-3-1/h1-4,6-7H,5H2 |
InChI 键 |
ZWTYXNZNJCBZDL-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC=CC2C1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


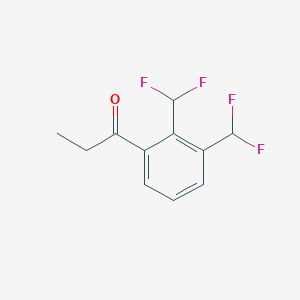
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
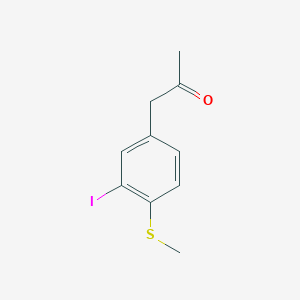
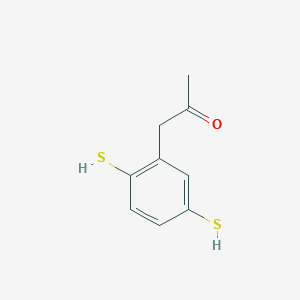

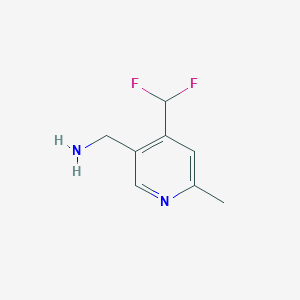
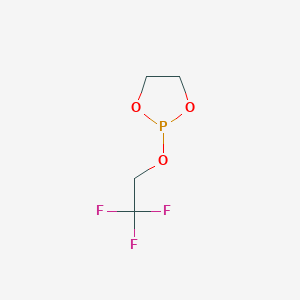
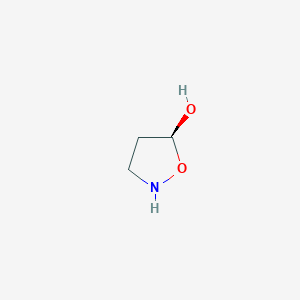
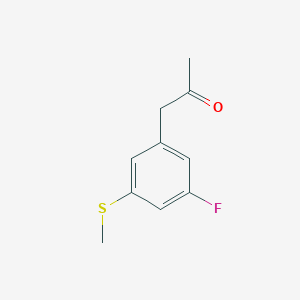
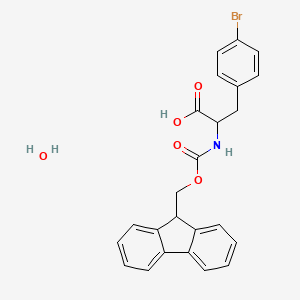

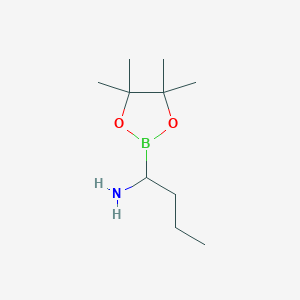
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
